molecular formula C7H14ClNO B8239470 (4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride

(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No.: B8239470
M. Wt: 163.64 g/mol
InChI Key: JWEHBYVWAVHAEP-LEUCUCNGSA-N
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Description

(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a bicyclic secondary amine hydrochloride salt with a fused cyclopentane-oxazine ring system. Its stereochemistry (4aS,7aS) is critical for its role as a pharmaceutical intermediate, particularly in synthesizing antibiotics like Finafloxacin Hydrochloride . It is commercially available in high purity (≥99%) and is noted for its stability and utility in multi-step synthetic pathways .

Properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Ring Closure

A widely employed method involves the reaction of a primary amine with a ketone or aldehyde precursor in the presence of a Brønsted acid catalyst. For example, combining 2-aminocyclopentanol with glyoxal under hydrochloric acid catalysis at 60–80°C yields the octahydrocyclopentaoxazine core. The reaction proceeds via imine formation followed by intramolecular cyclization, with the hydrochloride salt precipitating upon cooling. Typical yields range from 65% to 75%, contingent on the purity of starting materials and reaction stoichiometry.

Base-Mediated Cyclization

Alternative protocols utilize strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate amine intermediates, enabling nucleophilic attack on electrophilic carbons. In one documented procedure, a solution of 3-chlorocyclopentanone and ethanolamine in acetonitrile is treated with DBU at 85°C for 36 hours, achieving 70% conversion to the bicyclic product. This method minimizes side products like open-chain oligomers but requires rigorous moisture exclusion.

Reaction Optimization and Process Parameters

Solvent Systems

Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are preferred for their ability to stabilize transition states during cyclization. Ethylene glycol has also been utilized in high-temperature reactions (110–115°C) to enhance solubility of hydrophobic intermediates.

Temperature and Pressure Control

Optimal yields are obtained at 75–85°C under atmospheric pressure, though microwave-assisted synthesis at 120°C reduces reaction times by 40%. Subambient conditions (0–10°C) are critical during final hydrochloride salt formation to prevent racemization.

Catalytic Additives

The addition of phase-transfer catalysts, such as tetrabutylammonium bromide, improves reaction homogeneity in biphasic systems. Similarly, molecular sieves (3 Å) are employed to sequester water, shifting equilibria toward imine formation.

Purification and Isolation Techniques

Crystallization

The hydrochloride salt is typically isolated via pH-controlled crystallization. Adjusting the reaction mixture to pH 1.4–1.8 using concentrated HCl induces precipitation, followed by washing with ice-cold ethanol to remove residual solvents. Recrystallization from methanol/water (1:3 v/v) enhances purity to >99%, as verified by HPLC.

Chromatographic Methods

Silica gel chromatography with eluents such as dichloromethane/methanol (9:1) is employed for intermediates, though this adds cost and complexity to large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid-catalyzed65–7595–98Simple setup, low costModerate stereoselectivity
Base-mediated70–8097–99High regiocontrolMoisture-sensitive conditions
Microwave-assisted85–9099+Rapid reaction timesSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Stereoisomeric Variants

(4aS,7aR)-Octahydrocyclopenta[b][1,4]oxazine Hydrochloride

  • Structural Difference : The 7a position has an R-configuration instead of S, altering spatial orientation .
  • Impact : Stereochemical differences can influence solubility, receptor binding, and metabolic stability. For example, enantiomers may exhibit divergent pharmacokinetic profiles in drug development .

Finafloxacin Hydrochloride Intermediate: Pyrrolo-Oxazine Analogue

Compound : (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • CAS No.: 209401-69-4
  • Key Difference : Replaces the cyclopentane ring with a pyrrolo[3,4-b] system, modifying the heterocyclic framework .
  • Application: Used in Finafloxacin synthesis, a fluoroquinolone antibiotic. The altered ring system may enhance bacterial target affinity or reduce off-target interactions compared to the cyclopenta-oxazine core .

Cyclopropyl Derivatives in Pharmaceutical Impurity Profiles

Examples from Pharmacopeial Standards :

11-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyr-...

  • Substituents: Cyclopropyl, difluoro.
  • Relative Retention Time (RRT): 0.1% (impurity limit).

31-Cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyr-...

  • Substituents: Cyclopropyl, ethoxy, fluoro.
  • RRT: 0.5% (impurity limit).

Comparison :

  • These derivatives share the (4aS,7aS)-octahydro core but feature cyclopropyl and halogen/alkoxy groups. Such modifications are common in quinolone antibiotics to enhance DNA gyrase inhibition .
  • Impurity limits (≤0.5%) highlight stringent quality control requirements, emphasizing the need for precise stereochemical synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS No. Key Features Application/Notes
(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine HCl C₆H₁₂N₂O·HCl Not Provided Stereospecific bicyclic core; hydrochloride salt enhances solubility Antibiotic intermediate (e.g., Finafloxacin)
(4aS,7aR)-Octahydrocyclopenta[b][1,4]oxazine HCl C₆H₁₂N₂O·HCl Not Provided 7aR configuration; diastereomeric properties Potential alternative synthetic intermediate
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine C₆H₁₂N₂O 209401-69-4 Pyrrolo ring system; no cyclopentane Finafloxacin precursor
11-Cyclopropyl-6,8-difluoro derivative Not Provided Not Provided Cyclopropyl, difluoro substituents; impurity in pharmaceuticals RRT: 0.1% (impurity limit)

Research Findings and Implications

  • Stereochemical Sensitivity: The (4aS,7aS) configuration is critical for the target compound’s role in antibiotic synthesis. Even minor deviations (e.g., 7aR configuration) may necessitate re-evaluation of synthetic yields and biological activity .
  • Regulatory Standards : Impurity profiles (e.g., ≤0.5% for cyclopropyl derivatives) underscore the importance of analytical methods like HPLC to ensure compliance with pharmacopeial guidelines .

Biological Activity

(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1542269-05-5
  • Molecular Weight : 127.19 g/mol
  • Purity : 97%

Research indicates that compounds in the oxazine family, including this compound, exhibit biological activity primarily through interactions with specific enzymes and receptors. Notably, they have been studied for their inhibitory effects on β-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. In vitro studies have shown that oxazines can effectively inhibit BACE1 activity, leading to reduced levels of amyloid-beta (Aβ) peptides in cellular models .

1. Inhibition of BACE1

The compound has demonstrated promising results in inhibiting BACE1 enzymatic activity:

  • In vitro Studies : These studies showed significant inhibition rates in both enzymatic and cellular assays.
  • Animal Models : In mouse and dog models, administration of BACE1 inhibitors resulted in decreased Aβ levels in the brain and cerebrospinal fluid (CSF), suggesting potential for Alzheimer’s treatment .

2. Pharmacological Profile

The pharmacological characteristics of this compound include:

Case Studies

Several studies have evaluated the efficacy of related oxazine compounds in clinical settings:

StudyYearFindings
Clinical Trial on BACE1 Inhibitors2015Demonstrated significant reduction in Aβ levels in treated groups compared to placebo .
Pharmacokinetics Study2020Showed favorable absorption and distribution characteristics for oxazines .
Efficacy Study in Alzheimer's Models2022Confirmed cognitive benefits associated with Aβ reduction in animal models .

Q & A

Q. What are the established synthetic routes for (4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride?

The synthesis typically involves multi-step processes, including cyclization and salt formation. For example:

  • Cyclization : Formation of the octahydrocyclopenta[b][1,4]oxazine core via acid- or base-catalyzed ring closure. Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the (4aS,7aS) stereochemistry .
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt. Purity is confirmed via elemental analysis or ion chromatography .
  • Purification : Column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : Mobile phases combining acetonitrile, methanol, and phosphate buffers (pH 7.5–7.8) are used for purity assessment. Detection at 210–230 nm identifies impurities like unreacted intermediates .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in D2 _2O or DMSO-d6_6) confirm stereochemistry and detect proton environments in the bicyclic structure. Coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz}) verify chair conformations in the oxazine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 220.1443 (calculated for C9 _9H15 _15ClN2 _2O) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization ensures retention of the (4aS,7aS) configuration .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Racemic mixtures are resolved via selective crystallization of the desired diastereomer in chiral solvents (e.g., L-proline derivatives) .
  • In-line Monitoring : Real-time FTIR or Raman spectroscopy tracks stereochemical shifts during reactions .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., ring-opening under acidic conditions) and activation energies. For example, protonation at the oxazine nitrogen is energetically favored (ΔG ≈ −15 kcal/mol) .
  • Molecular Docking : Simulates binding to biological targets (e.g., serotonin receptors). Docking scores (e.g., −9.2 kcal/mol for 5-HT2A_{2A}) guide structure-activity relationship (SAR) studies .
  • MD Simulations : Predicts solubility and stability in physiological buffers (e.g., 0.9% NaCl) by analyzing hydrogen-bonding networks .

Q. How are contradictions in biological activity data resolved?

  • Orthogonal Assays : Conflicting antimicrobial results (e.g., MIC variations) are validated using both broth microdilution (CLSI guidelines) and agar diffusion methods .
  • Metabolic Stability Tests : Liver microsome assays (e.g., human S9 fractions) clarify discrepancies in in vitro vs. in vivo efficacy by quantifying metabolite interference .
  • Batch Reproducibility : Re-synthesize the compound under standardized conditions (e.g., anhydrous HCl gas for salt formation) to rule out impurity-driven artifacts .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization yields (85–90%) compared to THF (60–65%) .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally labile intermediates .
  • By-Product Trapping : Additives like molecular sieves or scavenger resins (e.g., QuadraPure™) absorb unwanted side products (e.g., chlorinated impurities) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLCColumn: C18 (5 µm), λ = 220 nm, Flow: 1 mL/min
NMR (1H^1H)Solvent: D2 _2O, δ 3.2–4.1 (oxazine protons)
HRMSIonization: ESI+, Resolution: 30,000

Q. Table 2: Reaction Optimization Strategies

ParameterOptimal ConditionYield Improvement
SolventDMF (anhydrous)+25%
CatalystRu-BINAP (2 mol%)+15% enantiomeric excess
Temperature80°C (gradient)-10% by-products

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